Cas no 1012040-40-2 (2-(2H-1,2,3-Triazol-4- yl)ethanol)
2-(2H-1,2,3-Triazol-4- yl)ethanol Chemical and Physical Properties
Names and Identifiers
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- 2-(2H-1,2,3-Triazol-4- yl)ethanol
- 1H-1,2,3-Triazole-5-ethanol
- 2-(2H-triazol-4-yl)ethanol
- 2-(1h-1,2,3-Triazol-4-yl)ethan-1-ol
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- Inchi: 1S/C4H7N3O/c8-2-1-4-3-5-7-6-4/h3,8H,1-2H2,(H,5,6,7)
- InChI Key: HJEVQOSZWIDFQJ-UHFFFAOYSA-N
- SMILES: N1C(CCO)=CN=N1
Computed Properties
- Exact Mass: 113.058912g/mol
- Monoisotopic Mass: 113.058912g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 8
- Rotatable Bond Count: 2
- Complexity: 68.3
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Molecular Weight: 113.12g/mol
- XLogP3: -0.8
- Topological Polar Surface Area: 61.8Ų
2-(2H-1,2,3-Triazol-4- yl)ethanol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | H954245-10mg |
2-(2H-1,2,3-Triazol-4- yl)ethanol |
1012040-40-2 | 10mg |
$ 50.00 | 2022-06-04 | ||
| TRC | H954245-50mg |
2-(2H-1,2,3-Triazol-4- yl)ethanol |
1012040-40-2 | 50mg |
$ 185.00 | 2022-06-04 | ||
| TRC | H954245-100mg |
2-(2H-1,2,3-Triazol-4- yl)ethanol |
1012040-40-2 | 100mg |
$ 275.00 | 2022-06-04 | ||
| Enamine | EN300-76460-0.05g |
2-(1H-1,2,3-triazol-4-yl)ethan-1-ol |
1012040-40-2 | 95.0% | 0.05g |
$168.0 | 2025-02-24 | |
| Enamine | EN300-76460-0.1g |
2-(1H-1,2,3-triazol-4-yl)ethan-1-ol |
1012040-40-2 | 95.0% | 0.1g |
$252.0 | 2025-02-24 | |
| Enamine | EN300-76460-0.25g |
2-(1H-1,2,3-triazol-4-yl)ethan-1-ol |
1012040-40-2 | 95.0% | 0.25g |
$361.0 | 2025-02-24 | |
| Enamine | EN300-76460-0.5g |
2-(1H-1,2,3-triazol-4-yl)ethan-1-ol |
1012040-40-2 | 95.0% | 0.5g |
$569.0 | 2025-02-24 | |
| Enamine | EN300-76460-1.0g |
2-(1H-1,2,3-triazol-4-yl)ethan-1-ol |
1012040-40-2 | 95.0% | 1.0g |
$728.0 | 2025-02-24 | |
| Enamine | EN300-76460-2.5g |
2-(1H-1,2,3-triazol-4-yl)ethan-1-ol |
1012040-40-2 | 95.0% | 2.5g |
$1428.0 | 2025-02-24 | |
| Enamine | EN300-76460-5.0g |
2-(1H-1,2,3-triazol-4-yl)ethan-1-ol |
1012040-40-2 | 95.0% | 5.0g |
$2110.0 | 2025-02-24 |
2-(2H-1,2,3-Triazol-4- yl)ethanol Related Literature
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Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
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Hanie Hashtroudi,Ian D. R. Mackinnon J. Mater. Chem. C, 2020,8, 13108-13126
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Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
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Manickam Bakthadoss,Tadiparthi Thirupathi Reddy,Vishal Agarwal,Duddu S. Sharada Chem. Commun., 2022,58, 1406-1409
Additional information on 2-(2H-1,2,3-Triazol-4- yl)ethanol
Recent Advances in the Application of 2-(2H-1,2,3-Triazol-4-yl)ethanol (CAS: 1012040-40-2) in Chemical Biology and Pharmaceutical Research
The compound 2-(2H-1,2,3-Triazol-4-yl)ethanol (CAS: 1012040-40-2) has recently emerged as a versatile scaffold in chemical biology and pharmaceutical research. This heterocyclic compound, featuring a triazole ring linked to an ethanol moiety, has garnered significant attention due to its unique physicochemical properties and broad applicability in drug discovery, bioconjugation, and materials science. Recent studies have explored its potential as a building block for novel therapeutics, biosensors, and functional materials, leveraging its ability to participate in click chemistry reactions and form stable hydrogen bonds.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the efficacy of 2-(2H-1,2,3-Triazol-4-yl)ethanol derivatives as selective kinase inhibitors. The researchers synthesized a series of analogs by modifying the ethanol side chain and evaluated their biological activity against a panel of 50 kinases. Several compounds showed nanomolar inhibition against specific cancer-related kinases while maintaining excellent selectivity profiles. Molecular docking studies revealed that the triazole-ethanol motif forms critical hydrogen bonds with conserved residues in the kinase ATP-binding pocket, explaining the observed selectivity.
In the field of bioconjugation, a recent Nature Protocols paper highlighted the use of 1012040-40-2 as a linker for antibody-drug conjugates (ADCs). The compound's bifunctional nature allows for efficient conjugation to both biomolecules and cytotoxic payloads through copper-free click chemistry. This approach demonstrated superior stability compared to traditional maleimide-based linkers in physiological conditions, with in vivo studies showing improved pharmacokinetics and reduced off-target toxicity in xenograft models.
Material science applications have also benefited from this compound's unique properties. A 2024 Advanced Materials report described the development of self-healing hydrogels incorporating 2-(2H-1,2,3-Triazol-4-yl)ethanol as a dynamic crosslinker. The triazole ring participates in reversible coordination with metal ions, while the hydroxyl group contributes to hydrogel swelling and biocompatibility. These materials showed promise for controlled drug delivery and tissue engineering applications, with tunable mechanical properties responsive to physiological stimuli.
From a synthetic chemistry perspective, recent methodological advances have improved access to 1012040-40-2 and its derivatives. A Green Chemistry publication detailed a continuous-flow synthesis approach that reduces reaction times from hours to minutes while improving yields and purity. This scalable method addresses previous challenges in large-scale production and has facilitated broader investigation of structure-activity relationships for pharmaceutical applications.
Ongoing clinical investigations are exploring the therapeutic potential of compounds derived from this scaffold. Phase I trials for a 2-(2H-1,2,3-Triazol-4-yl)ethanol-based PARP inhibitor showed favorable safety profiles and preliminary efficacy in BRCA-mutated cancers. Meanwhile, preclinical studies suggest potential applications in neurodegenerative diseases, with several analogs demonstrating blood-brain barrier penetration and neuroprotective effects in animal models of Parkinson's disease.
As research progresses, the unique combination of synthetic accessibility, structural diversity, and biological relevance positions 2-(2H-1,2,3-Triazol-4-yl)ethanol as a privileged scaffold in medicinal chemistry. Future directions likely include expanded applications in targeted protein degradation, RNA therapeutics, and the development of novel antimicrobial agents addressing emerging resistance mechanisms. The compound's versatility continues to inspire innovative approaches across multiple disciplines within chemical biology and pharmaceutical sciences.
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